3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11032181
InChI: InChI=1S/C9H6IN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
SMILES: C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2
Molecular Formula: C9H6IN3OS
Molecular Weight: 331.14 g/mol

3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide

CAS No.:

VCID: VC11032181

Molecular Formula: C9H6IN3OS

Molecular Weight: 331.14 g/mol

* For research use only. Not for human or veterinary use.

3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide -

Description

The compound 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide is an organic molecule that combines a benzamide backbone with a thiadiazole ring and an iodine substituent. This structure is of interest due to its potential biological activities and applications in medicinal chemistry. The compound belongs to a broader class of heterocyclic compounds that include the 1,3,4-thiadiazole moiety, known for its versatile pharmacological properties.

Structural Features

The chemical structure of 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide can be described as follows:

  • Benzamide Core: A benzene ring attached to an amide functional group.

  • Thiadiazole Ring: A five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom.

  • Iodine Substitution: An iodine atom attached to the benzene ring at the third position.

This combination provides a unique scaffold that can interact with biological targets through hydrogen bonding, halogen bonding, and π-stacking interactions.

Synthesis

Although specific synthesis protocols for this compound are not directly available in the provided sources, general methods for synthesizing thiadiazole derivatives involve:

  • Cyclization of thiosemicarbazides with hydrazonoyl halides or other reagents.

  • Introduction of iodine via electrophilic substitution reactions on aromatic rings.

  • Coupling reactions to attach the thiadiazole moiety to the benzamide framework.

These steps typically require mild reaction conditions and are facilitated by the availability of commercially accessible precursors.

Biological Significance of Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a prominent pharmacophore in medicinal chemistry due to its wide range of biological activities:

  • Antimicrobial: Effective against bacterial and fungal strains.

  • Anti-inflammatory: Potential inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

  • Anticancer: Exhibits cytotoxicity against various cancer cell lines.

  • Antiviral: Active against certain viral pathogens.

The addition of iodine to the structure enhances lipophilicity and may improve membrane permeability and binding affinity to biological targets.

Potential Applications

Given its structural features, 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide likely exhibits several pharmacological activities:

  • Enzyme Inhibition: The amide and thiadiazole groups can form hydrogen bonds with active sites of enzymes.

  • Receptor Binding: The iodine atom may enhance interaction with hydrophobic pockets in receptors.

  • Drug Design: Serves as a lead compound for developing drugs targeting inflammation, infections, or cancer.

Analytical Characterization

To confirm the structure and purity of such compounds, standard analytical techniques are employed:

  • NMR Spectroscopy: Provides detailed information about hydrogen (^1H) and carbon (^13C) environments.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Identifies functional groups through characteristic absorption bands.

  • X-ray Crystallography: Determines three-dimensional molecular geometry.

Comparative Data Table

PropertyDescription/Details
Molecular FormulaC9H6IN3OS
Molecular Weight~319 g/mol
Functional GroupsAmide (-CONH), Iodine (-I), Thiadiazole (-C2N2S-)
SolubilityLikely soluble in polar organic solvents (e.g., DMSO, DMF).
Biological ActivityAntimicrobial, anti-inflammatory, anticancer (potential based on structural class).

Future Directions

Further research on this compound could focus on:

  • Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) properties.

  • Docking Studies: Computational modeling to predict binding affinity with biological targets.

  • Derivatization: Modifying the structure to enhance activity or reduce toxicity.

Product Name 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide
Molecular Formula C9H6IN3OS
Molecular Weight 331.14 g/mol
IUPAC Name 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide
Standard InChI InChI=1S/C9H6IN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14)
Standard InChIKey RXPWJSNIKHHDOO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2
Canonical SMILES C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2
PubChem Compound 884219
Last Modified Apr 15 2024

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